4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine

Antiviral immunomodulation Interferon induction Inflammation biomarkers

This 172038-68-5 compound is the definitive indoloquinoxaline benchmark. Its morpholinoethyl side chain—shown by Shibinskaya et al. (2010) to simultaneously maximize antiviral activity and minimize cytotoxicity—is a critical pharmacophore, not an interchangeable motif. Direct in vivo comparison (Antonovych et al., 2015) demonstrates it triggers antiviral interferon with significantly attenuated pro-inflammatory biomarkers (lower MCP-1, no neutrophil surge) versus tilorone. Combined with experimentally determined HSA binding (KA=2.55×10⁴ L·mol⁻¹) and established DNA intercalation, this compound uniquely supports integrated mechanism-of-action studies. Procure this specific derivative for dual antiviral/anticancer screening decks and SAR benchmarking where reduced autoimmunological risk is paramount.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 172038-68-5
Cat. No. B2605901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine
CAS172038-68-5
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESC1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2
InChIKeyMFVLXWUDVQMAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine (CAS 172038-68-5): Preclinical Indoloquinoxaline with Differentiated Immunomodulatory and DNA-Intercalating Properties


4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine (CAS 172038-68-5), also designated as 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline or MIQ, is a synthetic small molecule (MW 332.41, C20H20N4O) belonging to the 6H-indolo[2,3-b]quinoxaline class [1]. This class is characterized by a planar tetracyclic aromatic core that enables DNA intercalation, a mechanism associated with both antiviral and anticancer activities [2]. The compound features a morpholine moiety attached via an ethyl spacer to the N-6 position of the indoloquinoxaline scaffold, a structural feature that differentiates it from earlier-generation analogs bearing dimethylaminoethyl (e.g., B-220) or other aminoalkyl side chains [3]. The compound has reached the preclinical phase of development and has been investigated for antiviral, interferon-inducing, anti-inflammatory, and DNA-binding properties across multiple independent studies [1][4].

Why Indoloquinoxaline Analogs Cannot Be Casually Substituted for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine


Although the 6H-indolo[2,3-b]quinoxaline scaffold is shared across multiple research compounds, the identity of the N-6 side chain fundamentally governs both the magnitude of biological activity and the toxicity profile. Within the same 6-(2-aminoethyl)-indoloquinoxaline series, Shibinskaya et al. (2010) demonstrated that morpholine and 4-methyl-piperidine derivatives emerged as the most active antivirals and simultaneously the least cytotoxic, whereas other amino substituents (pyrrolidine, piperidine, diethylamine) produced inferior activity-toxicity balances [1]. Furthermore, a direct in vivo head-to-head study by Antonovych et al. (2015) showed that the morpholine derivative provoked a significantly attenuated pro-inflammatory response—lower MCP-1, reduced complement activation, and no neutrophil elevation—compared with the structurally unrelated but mechanistically analogous interferon inducer tilorone [2]. A QSAR analysis by Moorthy et al. (2010) independently corroborated that cyclic amine substituents on the indoloquinoxaline core are a positive structural determinant for cytotoxic potency [3]. These findings collectively demonstrate that the morpholinoethyl side chain is not an interchangeable decoration but a critical pharmacophoric element determining both efficacy and safety, making generic substitution of this compound with other indoloquinoxaline derivatives scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine vs. Closest Analogs


Reduced Pro-Inflammatory Biomarker Elevation vs. Tilorone in a Direct Head-to-Head In Vivo Comparison

In a direct comparative in vivo study in rats, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline (the target compound) was benchmarked against tilorone, a clinically used interferon inducer. Both compounds were administered via oral and intraperitoneal routes. Unlike tilorone, the morpholine derivative did NOT produce a substantial increase in circulating neutrophil counts or their phagocytic activity. MCP-1 (monocyte chemoattractant protein-1) and complement system responses were significantly lower compared with tilorone [1]. While tilorone elicited pronounced elevations across all measured pro-inflammatory parameters, the morpholine derivative achieved interferon-inducing antiviral immunity with an attenuated inflammatory footprint. The study concluded that the compound can 'strengthen innate antiviral resistance with minimized risks of potential autoimmunological adverse effects' [1].

Antiviral immunomodulation Interferon induction Inflammation biomarkers Preclinical safety

Morpholine Side Chain Confers Optimal Antiviral Activity with Minimal Cytotoxicity within the 6-(2-Aminoethyl)-indoloquinoxaline Series

Shibinskaya et al. (2010) synthesized and screened a panel of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives bearing systematically varied amine substituents (morpholine, 4-methyl-piperidine, pyrrolidine, piperidine, diethylamine, and others) for cytotoxicity, antiviral activity, and interferon-inducing ability. The authors explicitly stated that 'morpholine and 4-methyl-piperidine derivatives appeared as the most active antivirals and the least cytotoxic in the investigated series' [1]. This represents a within-series rank-order comparison where the morpholine derivative achieved the most favorable therapeutic window among all tested side-chain variants. In contrast, other amino substituents such as pyrrolidine and diethylamine yielded compounds that were either more cytotoxic, less antivirally active, or both [1].

Antiviral drug discovery Cytotoxicity screening Structure-activity relationship Interferon inducers

QSAR-Derived Structural Rationale: Cyclic Amine Substituents Such as Morpholine Are Predicted to Enhance Cytotoxic Potency on the Indoloquinoxaline Scaffold

Moorthy et al. (2010) conducted a QSAR analysis on a series of 6H-indolo[2,3-b]quinoxaline derivatives evaluated for cytotoxicity against the HL-60 human leukemia cell line. The derived QSAR model explicitly concluded that 'candidate structures for increased cytotoxic potency should incorporate cyclic substituents or substituents with primary carbon atoms' [1]. The morpholine ring in the target compound is a six-membered cyclic amine, directly fulfilling this QSAR-derived structural criterion. In the same study, the most potent compound (IDQ-10), bearing a dimethylamino group, achieved cytotoxicity at micromolar concentrations against HL-60 cells, while compounds with bulkier acyclic or secondary amino substituents showed reduced potency [1].

Quantitative structure-activity relationship Anticancer drug design DNA intercalators HL-60 leukemia

Characterized Human Serum Albumin Binding Profile Supports Pharmacokinetic Evaluation Distinct from Other Indoloquinoxalines

Yegorova et al. (2016) conducted a dedicated fluorescence spectroscopic study of the interaction between 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) and human serum albumin (HSA) under physiological conditions. The binding constant was determined as KA = 2.55 × 10^4 L·mol⁻¹ at 298 K, with a static quenching mechanism confirmed by UV/vis absorption spectra [1]. The Förster resonance energy transfer (FRET) analysis yielded an average distance of 2.37 nm between the compound (acceptor) and tryptophan residues of HSA (donor) [1]. Thermodynamic parameters derived from van't Hoff analysis showed negative ΔH° and ΔS° values, indicating that hydrogen bonding and van der Waals forces dominate the binding interaction [1]. While this study did not include a comparator indoloquinoxaline, it provides quantifiable HSA binding parameters specific to this morpholine derivative, which are absent from the published literature for most other indoloquinoxaline analogs.

Pharmacokinetics Protein binding Fluorescence spectroscopy Drug distribution

DNA Intercalation Potency Consistent with Indoloquinoxaline Class but Modulated by Side-Chain Identity: Class-Level Binding Affinity Benchmark of ~10^6 M⁻¹ for Monomeric Derivatives

Wilhelmsson et al. (2008) characterized the DNA binding properties of a series of monomeric and dimeric indolo[2,3-b]quinoxaline derivatives, reporting DNA binding constants of approximately 10^6 M⁻¹ for monomeric species and approximately 10^9 M⁻¹ for dimeric species [1]. All derivatives exhibited AT-region binding preference as demonstrated by competitive binding experiments with poly(dA-dT)₂ and calf thymus DNA [1]. Importantly, the structurally related analog B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) was previously shown to inhibit HSV-1, CMV, and VZV replication at concentrations of 1–5 µM, with antiviral activity observed at concentrations 3–15 times lower than those causing cellular toxicity [2]. The morpholine derivative, sharing the same indoloquinoxaline core but differing in the N-6 side chain (morpholinoethyl vs. dimethylaminoethyl in B-220), is expected to exhibit comparable DNA intercalation potency based on the conserved planar chromophore. However, the distinct side-chain identity modulates binding specificity—as demonstrated by Hirata et al. (2001), who showed that the positional isomer NCA0465 displays adenine-selective asymmetric binding absent in NCA0424, directly establishing side-chain-dependent DNA recognition [3].

DNA intercalation Antiviral mechanism Spectroscopic binding assays AT-region preference

High-Impact Research and Industrial Application Scenarios for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine


Antiviral Lead Optimization Programs Requiring Interferon-Inducing Activity with an Attenuated Inflammatory Safety Margin

The direct head-to-head comparison with tilorone (Antonovych et al., 2015) establishes that this compound can induce antiviral interferon responses without triggering the full spectrum of pro-inflammatory biomarker elevation—specifically avoiding neutrophil surge and producing lower MCP-1 and complement activation [1]. This makes it a preferred starting point for antiviral drug discovery programs targeting viral infections where excessive inflammation contributes to pathogenesis (e.g., severe influenza, COVID-19-associated cytokine storm, or chronic hepatitis). The compound offers a therapeutically relevant differentiation: innate immune activation with reduced risk of autoimmunological adverse effects.

DNA Intercalation Mechanism Studies with a Well-Characterized Pharmacokinetic Probe

The availability of experimentally determined HSA binding parameters (KA = 2.55 × 10^4 L·mol⁻¹, static quenching, FRET distance 2.37 nm) from Yegorova et al. (2016) [2] provides a pharmacokinetic characterization foundation that is absent for most competing indoloquinoxaline analogs. Combined with the class-level DNA binding constant benchmark of ~10^6 M⁻¹ (Wilhelmsson et al., 2008) [3] and the established B-220 antiviral selectivity window of 3–15 fold (Harmenberg et al., 1988) [4], this compound is uniquely positioned for integrated mechanism-of-action studies that require correlation of DNA binding affinity, plasma protein binding, and cellular activity in a single well-characterized chemical entity.

Structure-Activity Relationship (SAR) Studies Centered on N-6 Side-Chain Modulation of the Indoloquinoxaline Pharmacophore

The Shibinskaya et al. (2010) finding that morpholine and 4-methyl-piperidine derivatives were the optimal choices for combined high antiviral activity and low cytotoxicity within the 6-(2-aminoethyl)-indoloquinoxaline series [5], together with the QSAR model from Moorthy et al. (2010) favoring cyclic substituents for enhanced cytotoxic potency [6], positions this compound as a key reference standard for SAR campaigns. Researchers exploring next-generation indoloquinoxaline derivatives can use this compound as the benchmark 'cyclic amine' exemplar against which novel side-chain modifications (e.g., substituted morpholines, thiomorpholines, piperazines) should be compared.

Dual-Application Screening in Antiviral and Anticancer Discovery Pipelines Leveraging DNA Intercalation as a Shared Mechanism

The indoloquinoxaline scaffold has demonstrated activity against both viral pathogens (HSV-1, CMV, VZV) [4] and cancer cell lines (HL-60 leukemia) [6] through a conserved DNA intercalation mechanism. This compound, with its optimized morpholinoethyl side chain conferring both favorable antiviral selectivity and predicted anticancer potency per QSAR models, is an ideal candidate for dual-application screening cascades. Procurement of this specific derivative enables a single chemical entity to populate both antiviral and anticancer screening decks, maximizing resource efficiency in multi-indication drug discovery programs.

Quote Request

Request a Quote for 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.